molecular formula C16H15NO2 B8553955 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol

Katalognummer: B8553955
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: DUVBDUMKIQXEKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins, which leads to the formation of isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Hydroxy-7-methyl-3-phenylbenzisoxazole
  • 6-Hydroxy-7-ethyl-3-phenylbenzisoxazole
  • 6-Hydroxy-7-butyl-3-phenylbenzisoxazole

Comparison

Compared to these similar compounds, 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol may exhibit unique properties due to the propyl group, which can influence its chemical reactivity and biological activity. The presence of different alkyl groups can affect the compound’s solubility, stability, and interaction with biological targets.

Eigenschaften

Molekularformel

C16H15NO2

Molekulargewicht

253.29 g/mol

IUPAC-Name

3-phenyl-7-propyl-1,2-benzoxazol-6-ol

InChI

InChI=1S/C16H15NO2/c1-2-6-12-14(18)10-9-13-15(17-19-16(12)13)11-7-4-3-5-8-11/h3-5,7-10,18H,2,6H2,1H3

InChI-Schlüssel

DUVBDUMKIQXEKU-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C=CC2=C1ON=C2C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.